molecular formula C15H17NO3 B8790734 2-Methyl-1-(3-methylbutanoyl)-1H-indole-3-carboxylic acid

2-Methyl-1-(3-methylbutanoyl)-1H-indole-3-carboxylic acid

Cat. No. B8790734
M. Wt: 259.30 g/mol
InChI Key: IFOYMEGAQKNFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09371331B2

Procedure details

To a solution of tert-butyl 2-methyl-1-(3-methylbutanoyl)-1H-indole-3-carboxylate (200 mg, 634.10 μmol) in dichloromethane (5 mL) was added trifluoroacetic acid (5 mL). The mixture was stirred at room temperature (25° C.) for 1 hour. The mixture was evaporated and partitioned between dichloromethane and water. The aqueous layer was washed with dichloromethane (10 mL×2), combined the organic layers, dried over sodium sulfate, then filtered and concentrated in vacuum afford the title compound (30 mg, yield: 89%).
Name
tert-butyl 2-methyl-1-(3-methylbutanoyl)-1H-indole-3-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:18](=[O:23])[CH2:19][CH:20]([CH3:22])[CH3:21])[C:4]2[C:9]([C:10]=1[C:11]([O:13]C(C)(C)C)=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2.FC(F)(F)C(O)=O>ClCCl>[CH3:1][C:2]1[N:3]([C:18](=[O:23])[CH2:19][CH:20]([CH3:21])[CH3:22])[C:4]2[C:9]([C:10]=1[C:11]([OH:13])=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2

Inputs

Step One
Name
tert-butyl 2-methyl-1-(3-methylbutanoyl)-1H-indole-3-carboxylate
Quantity
200 mg
Type
reactant
Smiles
CC=1N(C2=CC=CC=C2C1C(=O)OC(C)(C)C)C(CC(C)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature (25° C.) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and water
WASH
Type
WASH
Details
The aqueous layer was washed with dichloromethane (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N(C2=CC=CC=C2C1C(=O)O)C(CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 18.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.